REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[Cl:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.[OH-].[Na+]>C(O)(=O)C>[CH3:1][N:2]([CH2:4][C:11]1[C:10]2[CH:9]=[CH:8][C:7]([Cl:6])=[CH:15][C:14]=2[NH:13][CH:12]=1)[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
Under continuous stirring and in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath, at a speed so as not
|
Type
|
CUSTOM
|
Details
|
a temperature of 5° C
|
Type
|
TEMPERATURE
|
Details
|
of heat
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (3×15 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated NaCl/H2O (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous magnesium sulphate overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
On evaporation of the solvent
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CNC2=C1C=CC(=C2)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |